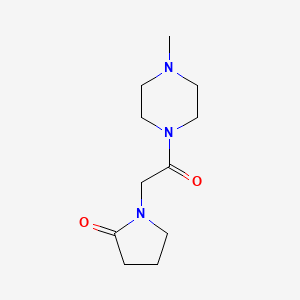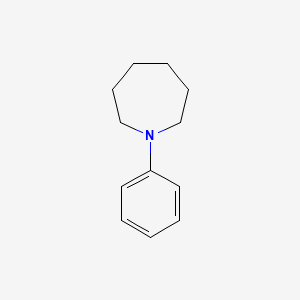
1-phenylazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenylazepane, is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its significant pharmacological and therapeutic implications. The molecular formula of this compound is C12H17N, and it has a molecular weight of 175.2701 .
Vorbereitungsmethoden
The synthesis of 1-phenylazepane can be achieved through various methods. One common approach involves the ring expansion of smaller cyclic compounds. For instance, the preparation of 1-H-Azepine derivatives from lithiated azaheptatrienes has been reported . Another method involves the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions . Industrial production methods often utilize one-pot synthesis procedures to streamline the process and improve yield .
Analyse Chemischer Reaktionen
1-phenylazepane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of azepinone derivatives .
Wissenschaftliche Forschungsanwendungen
1-phenylazepane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a model compound for studying the behavior of seven-membered heterocycles in biological systems.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-phenylazepane involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the central nervous system, leading to its anticonvulsive and analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-phenylazepane can be compared with other similar compounds, such as:
Azepane: A saturated seven-membered ring containing one nitrogen atom.
Azepinone: A seven-membered ring containing one nitrogen atom and a carbonyl group.
Benzazepine: A fused bicyclic compound containing a benzene ring and an azepine ring.
The uniqueness of this compound lies in its specific structure and the presence of a phenyl group, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
40832-99-3 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
1-phenylazepane |
InChI |
InChI=1S/C12H17N/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |
InChI-Schlüssel |
YMDZJGQBSPNMEF-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2=CC=CC=C2 |
Kanonische SMILES |
C1CCCN(CC1)C2=CC=CC=C2 |
| 40832-99-3 | |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[3-(diethylamino)propoxymethyl]benzoate](/img/structure/B1616859.png)
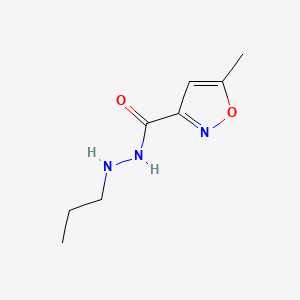

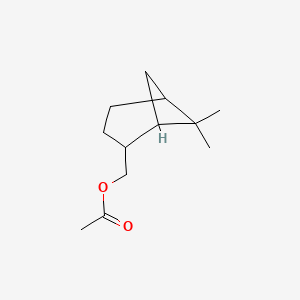
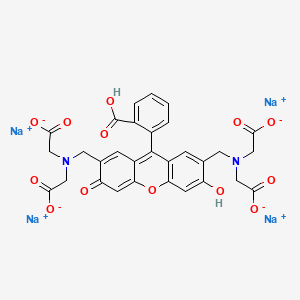
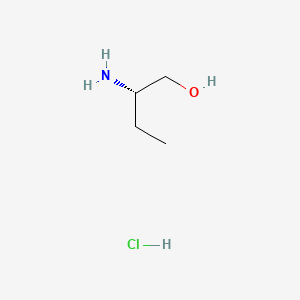


![Trimethyl [1,1'-biphenyl]-2,4',5-tricarboxylate](/img/structure/B1616873.png)

